molecular formula C13H15F2NO B6239599 N-(2,2-difluorocyclohexyl)benzamide CAS No. 2375274-74-9

N-(2,2-difluorocyclohexyl)benzamide

Cat. No. B6239599
CAS RN: 2375274-74-9
M. Wt: 239.3
InChI Key:
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Description

Synthesis Analysis

Benzamides, including N-(2,2-difluorocyclohexyl)benzamide, can be synthesized through the direct condensation of carboxylic acids and amines . This process involves the use of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . The reaction is efficient, rapid, and environmentally friendly, and it yields high-quality benzamides .


Molecular Structure Analysis

The molecular structure of N-(2,2-difluorocyclohexyl)benzamide is based on the benzamide unit . Benzamide is an organic compound with the chemical formula of C7H7NO . It is the simplest amide derivative of benzoic acid .


Chemical Reactions Analysis

Benzamides, including N-(2,2-difluorocyclohexyl)benzamide, can undergo various chemical reactions. For instance, they can be alkylated directly with methyl sulfides under transition metal-free conditions . Additionally, benzamides can be synthesized from the reaction between carboxylic acids and amines at high temperatures .

Safety and Hazards

The safety data sheet for benzamide, a related compound, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,2-difluorocyclohexyl)benzamide involves the reaction of 2,2-difluorocyclohexanone with aniline in the presence of a reducing agent to form N-(2,2-difluorocyclohexyl)aniline, which is then acylated with benzoyl chloride to yield the final product.", "Starting Materials": ["2,2-difluorocyclohexanone", "aniline", "reducing agent", "benzoyl chloride"], "Reaction": ["Step 1: 2,2-difluorocyclohexanone is reacted with aniline in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form N-(2,2-difluorocyclohexyl)aniline.", "Step 2: N-(2,2-difluorocyclohexyl)aniline is then acylated with benzoyl chloride in the presence of a base, such as triethylamine or pyridine, to yield N-(2,2-difluorocyclohexyl)benzamide.", "Step 3: The final product is purified by recrystallization or column chromatography." ] }

CAS RN

2375274-74-9

Product Name

N-(2,2-difluorocyclohexyl)benzamide

Molecular Formula

C13H15F2NO

Molecular Weight

239.3

Purity

95

Origin of Product

United States

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